![molecular formula C7H8N4 B1396324 吡唑并[1,5-a]嘧啶-3-基甲胺 CAS No. 933749-82-7](/img/structure/B1396324.png)

吡唑并[1,5-a]嘧啶-3-基甲胺

描述

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

科学研究应用

- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Method : The study involved the synthesis of a family of PPs and the evaluation of their photophysical properties .

- Results : The PPs demonstrated good solid-state emission intensities, making them suitable for designing solid-state emitters .

- Application : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial properties .

- Method : The study involved the synthesis of a novel series of pyrazolo[1,5-a]pyrimidines and their in vitro evaluation against different microbes .

- Results : Some of the newly synthesized compounds displayed significant antimicrobial activity when compared with standard drugs .

Fluorescent Molecules for Optical Applications

Antimicrobial Agents

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring these scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

- Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

- Method : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

- Application : Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in agriculture .

- Method : These compounds mimic the structural features of biogenic purines, making them promising candidates for drug development .

- Results : The specific results or outcomes obtained in this field are not detailed in the source .

- Application : A comprehensive study was conducted on the design, synthesis, and evaluation of a diverse library of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones .

- Method : The study employed a microwave-assisted synthetic approach via ‘click chemistry’ .

- Results : The specific results or outcomes obtained in this study are not detailed in the source .

CDK2 Inhibitors for Cancer Treatment

TRK Inhibitors for Cancer Treatment

Agricultural Applications

Synthesis of Triazole Bridged N-glycosides

- Discoidin Domain Receptor 1 (DDR1) Inhibitors

- Application : Pyrazolo[1,5-a]pyrimidines have been used in the discovery and optimization of novel selective and orally bioavailable DDR1 inhibitors .

- Method : The study involved the design and synthesis of a series of pyrazolo[1,5-a]pyrimidines .

- Results : The specific results or outcomes obtained in this study are not detailed in the source .

未来方向

The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .

属性

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRZCMUHPMQSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

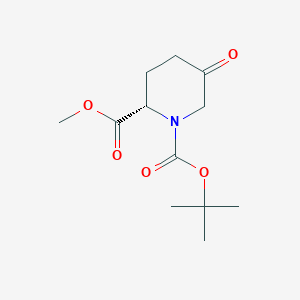

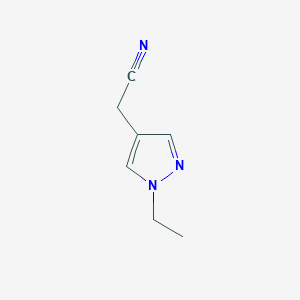

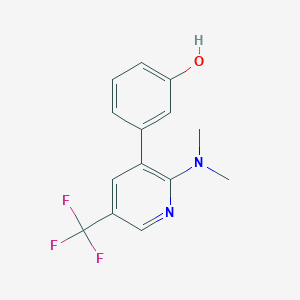

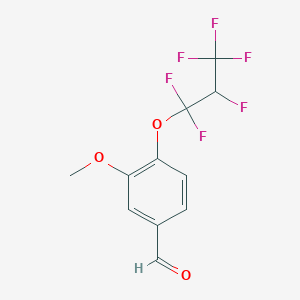

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)